molecular formula C35H40FN3O6S B10849885 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-fluorophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-fluorophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B10849885
M. Wt: 649.8 g/mol
InChI Key: CCRMGTSJDCJISE-RIQJEONASA-N
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Description

KNI-10266 is a small molecule drug known for its inhibitory activity against specific proteases. It has been studied for its potential therapeutic applications, particularly in the treatment of infectious diseases. The compound is characterized by its ability to inhibit the activity of enzymes that play a crucial role in the life cycle of certain pathogens .

Preparation Methods

The synthesis of KNI-10266 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial production methods for KNI-10266 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

KNI-10266 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: Common reagents such as halogens and nucleophiles are used in substitution reactions to introduce or replace functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

KNI-10266 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of KNI-10266 involves the inhibition of specific proteases. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal substrate. This inhibition disrupts the life cycle of the pathogen, leading to its eventual death. The molecular targets and pathways involved include key proteases that are essential for the survival and replication of the pathogen .

Comparison with Similar Compounds

KNI-10266 can be compared with other similar compounds, such as:

    KNI-10265: Another protease inhibitor with a slightly different structure and inhibitory profile.

    KNI-10282: Known for its higher inhibitory activity against certain proteases.

    KNI-10283: Exhibits a broader spectrum of activity against various proteases.

Its simple chemical structure and stability make it a valuable compound for further research and development .

Properties

Molecular Formula

C35H40FN3O6S

Molecular Weight

649.8 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-(4-fluoro-2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C35H40FN3O6S/c1-20-14-24(36)15-21(2)31(20)45-18-28(41)37-26(16-22-10-6-5-7-11-22)30(42)34(44)39-19-46-35(3,4)32(39)33(43)38-29-25-13-9-8-12-23(25)17-27(29)40/h5-15,26-27,29-30,32,40,42H,16-19H2,1-4H3,(H,37,41)(H,38,43)/t26-,27+,29-,30-,32+/m0/s1

InChI Key

CCRMGTSJDCJISE-RIQJEONASA-N

Isomeric SMILES

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)F

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)F

Origin of Product

United States

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